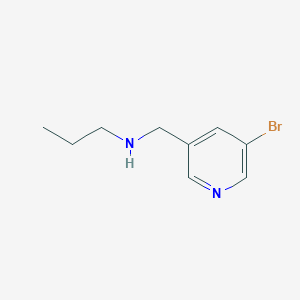

N-((5-Brompyridin-3-yl)methyl)propan-1-amin

Übersicht

Beschreibung

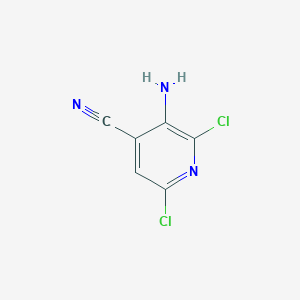

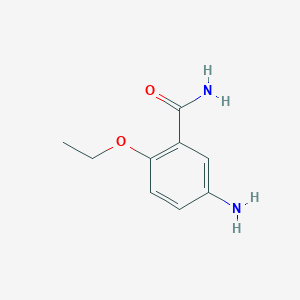

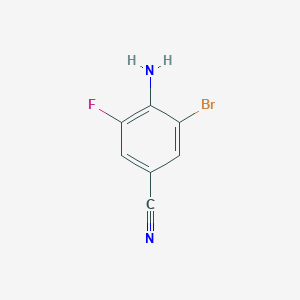

“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C9H13BrN2 . It has a molecular weight of 229.12 g/mol. This compound is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

While specific synthesis methods for “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” were not found, a related compound, N-(pyridin-2-yl)amides, was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” consists of a pyridine ring attached to a propylamine chain via a methylene bridge . The pyridine ring is substituted at the 5-position with a bromine atom .Wirkmechanismus

NBPMA is thought to act as a competitive inhibitor of several enzymes, including cytochrome P450 enzymes and monoamine oxidase. It is also thought to interact with several proteins, including G-protein coupled receptors, as well as to modulate the activity of certain ion channels.

Biochemical and Physiological Effects

NBPMA has been found to have several biochemical and physiological effects, including the inhibition of several enzymes, the modulation of ion channels, and the modulation of protein-protein interactions. It has also been found to have an effect on gene expression and protein synthesis. In addition, NBPMA has been found to have an effect on the metabolism of certain drugs, as well as to have an effect on the body's response to environmental pollutants.

Vorteile Und Einschränkungen Für Laborexperimente

NBPMA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is relatively non-toxic, and it has a low cost of production. However, it is important to note that NBPMA can interact with certain proteins and enzymes, and may interfere with the results of certain experiments.

Zukünftige Richtungen

The future of NBPMA research is promising. Future research could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could focus on the development of new methods for synthesizing NBPMA, as well as on the development of new applications for its use in scientific research. Lastly, future research could focus on the development of new methods for using NBPMA to study the effects of various drugs and environmental pollutants on the human body.

Wissenschaftliche Forschungsanwendungen

Behandlung von Typ-II-Diabetes mellitus

Diese Verbindung wurde auf ihr Potenzial zur Behandlung von Typ-II-Diabetes mellitus untersucht. Forscher haben neuartige pyrimidinbasierte Thioharnstoffverbindungen synthetisiert, die den 5-Brompyridin-3-yl-Rest enthalten, und diese haben vielversprechende Ergebnisse als Inhibitoren gegen Hefe-α-Glucosidase gezeigt . Dieses Enzym spielt eine entscheidende Rolle bei der Kohlenhydratverdauung, und seine Hemmung kann helfen, den Blutzuckerspiegel bei Diabetikern zu kontrollieren.

Antibakterielle Anwendungen

Aminopyrimidinderivate, die aus Verbindungen wie N-((5-Brompyridin-3-yl)methyl)propan-1-amin synthetisiert werden können, zeigen eine Reihe von biologischen Aktivitäten, einschließlich antibakterieller Wirkungen . Diese Verbindungen können verwendet werden, um neue Antibiotika zur Bekämpfung resistenter Bakterienstämme zu entwickeln.

Antitumoraktivität

Der strukturelle Motiv, der in this compound vorhanden ist, findet sich auch in Verbindungen mit Antitumoreigenschaften . Diese Verbindungen können die Proliferation von Krebszellen beeinträchtigen und bieten einen möglichen Weg zur Krebsbehandlung.

Antifungalmittel

Ähnlich wie ihre antibakteriellen Eigenschaften sind Aminopyrimidinderivate dafür bekannt, antifungale Aktivitäten aufzuweisen . Dies macht sie wertvoll bei der Entwicklung von Behandlungen für Pilzinfektionen.

Antidepressive Wirkungen

Von this compound abgeleitete Verbindungen wurden mit antidepressiven Aktivitäten in Verbindung gebracht . Dies eröffnet Möglichkeiten für neue Therapien bei der Behandlung von Depressionen.

Entzündungshemmende Eigenschaften

Thioharnstoffderivate, die aus this compound synthetisiert werden können, wirken als Entzündungshemmer . Sie können verwendet werden, um Medikamente zu entwickeln, die Entzündungen bei verschiedenen Erkrankungen reduzieren.

Hemmung der Carboanhydrase

Diese Derivate werden auch auf ihre Rolle als Carboanhydrase-Inhibitoren untersucht . Dies ist bedeutsam bei der Behandlung von Erkrankungen wie Glaukom, bei denen eine Reduktion des Augeninnendrucks erforderlich ist.

α- und β-Glucosidase-Hemmung

Neben ihrer Rolle bei der Behandlung von Diabetes sind Thioharnstoffderivate auch für ihre α- und β-Glucosidase-hemmenden Aktivitäten bekannt . Dies hat Auswirkungen auf die Behandlung anderer Stoffwechselstörungen.

Biochemische Analyse

Biochemical Properties

N-((5-bromopyridin-3-yl)methyl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminopyridines, which serve as pharmacophores for many molecules with significant biological and therapeutic value . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity and function.

Cellular Effects

N-((5-bromopyridin-3-yl)methyl)propan-1-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability and degradation of certain proteins within the cell, leading to changes in cellular metabolism . These effects can vary depending on the concentration of the compound and the type of cells being studied.

Molecular Mechanism

The molecular mechanism of N-((5-bromopyridin-3-yl)methyl)propan-1-amine involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((5-bromopyridin-3-yl)methyl)propan-1-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cell behavior and function.

Dosage Effects in Animal Models

The effects of N-((5-bromopyridin-3-yl)methyl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain concentration is required to elicit a response . Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

N-((5-bromopyridin-3-yl)methyl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of N-((5-bromopyridin-3-yl)methyl)propan-1-amine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall efficacy.

Subcellular Localization

N-((5-bromopyridin-3-yl)methyl)propan-1-amine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its activity and function, as the compound may exert its effects more effectively in certain cellular environments.

Eigenschaften

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-2-3-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRIZUBXHVDDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655638 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152879-11-2 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1385942.png)

![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)

![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)